molecular formula C14H12N2O B1354249 6-(Benzyloxy)-1H-indazole CAS No. 874668-62-9

6-(Benzyloxy)-1H-indazole

Cat. No. B1354249
M. Wt: 224.26 g/mol
InChI Key: PMKBUGNQHOFKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-(Benzyloxy)-1H-indazole has been reported in the literature . For instance, the synthesis of 2-furylglyoxal–anthranilic acid (FGAA) complexes with transition metals has been described . Another study reported the synthesis of benzimidazole derivatives, which share some structural similarities with 6-(Benzyloxy)-1H-indazole .


Molecular Structure Analysis

The molecular structure of 6-(Benzyloxy)-1H-indazole can be inferred from its name. It likely contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The “6-(Benzyloxy)” part suggests a benzyloxy group attached at the 6-position of the indazole core .

Scientific Research Applications

  • Tyrosinase Inhibition

    • Field : Biochemistry
    • Application : Benzyloxy derivatives are explored as anti-melanogenic compounds, which are used to design new chemical ligands against melanogenesis . These compounds are naturally present in plants and also synthesized in the lab .
    • Method : After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .
    • Results : The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical and cosmetics industries .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Chalcones derivatives, which include benzyloxy compounds, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
    • Method : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .
    • Results : The synthesized compounds showed antimicrobial activity, but the paper does not provide specific quantitative data .
  • Liquid Crystal Development

    • Field : Material Science
    • Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
    • Method : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
    • Results : The paper does not provide specific results or outcomes obtained .
  • Chemical Research

    • Field : Chemistry
    • Application : 6-Benzyloxyindole is a chemical compound used in various chemical research . It is often used as a reagent or building block in the synthesis of more complex molecules .
    • Method : The specific methods of application or experimental procedures would depend on the particular research context .
    • Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
  • Biocatalyst in Drug Synthesis

    • Field : Biochemistry
    • Application : Diketoreductase from Acinetobacter baylyi is a carbonyl reductase that can reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, which can be used as an advanced intermediate for statin drugs .
    • Method : An aqueous-organic biphasic reaction system was created for an efficient use of this enzyme .
    • Results : This aqueous-organic biphasic system resulted in more efficiency .
  • Catalytic Protodeboronation

    • Field : Chemistry
    • Application : Benzyloxy compounds are used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
    • Method : The specific methods of application or experimental procedures would depend on the particular research context .
    • Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
  • Bioactive Molecules

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : Coumarin-based derivatives, which include benzyloxy compounds, have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
    • Method : The specific methods of application or experimental procedures would depend on the particular research context .
    • Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
  • Synthesis of Metal Complexes

    • Field : Inorganic Chemistry
    • Application : Benzyloxy compounds are used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis, magnetism, and luminescence .
    • Method : The specific methods of application or experimental procedures would depend on the particular research context .
    • Results : The outcomes of such research can vary widely, depending on the specific goals of the research .

properties

IUPAC Name

6-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBUGNQHOFKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468197
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-1H-indazole

CAS RN

874668-62-9
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA May, AP Dantanarayana, PW Zinke… - Journal of medicinal …, 2006 - ACS Publications
Serotonin 5-HT 2 receptor agonists have been identified as a potential new class of agents for the treatment of ocular hypertension and glaucoma. The initially reported tryptamine …
Number of citations: 74 pubs.acs.org

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